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Hexacyclic 2-arylcarbapenems 2

Cat. No.: B10784986
M. Wt: 423.4 g/mol
InChI Key: IBSXTVRTYKPPCX-UHFFFAOYSA-N
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Description

Significance within Carbapenem (B1253116) Chemistry and β-Lactam Antibiotics Research

Carbapenems are distinguished within the β-lactam family by their exceptionally broad spectrum of antibacterial activity and their resistance to hydrolysis by most β-lactamase enzymes. nih.govresearchgate.net These enzymes are a primary defense mechanism for bacteria, inactivating common β-lactam antibiotics like penicillins and cephalosporins. medcraveonline.com The unique structure of the carbapenem core, particularly the trans configuration at the C-5 and C-6 positions of the β-lactam ring, contributes to its potent activity and stability. nih.govresearchgate.net

The significance of developing advanced scaffolds such as hexacyclic 2-arylcarbapenems lies in the urgent need to combat the global rise of multidrug-resistant (MDR) pathogens, especially carbapenem-resistant Enterobacteriaceae (CRE), which the World Health Organization has classified as a critical priority. mdpi.com Resistance to conventional carbapenems is often mediated by highly efficient carbapenemase enzymes (e.g., KPC, NDM, VIM, IMP, and OXA-types) that can hydrolyze even these robust antibiotics. mdpi.commicrobiolab.it Therefore, research into novel carbapenem structures is focused on creating molecules that can evade or inhibit these specific enzymes, thereby restoring clinical efficacy. The design of complex, polycyclic structures like the hexacyclic 2-arylcarbapenems represents a targeted effort to develop next-generation agents capable of addressing these formidable resistance mechanisms.

Historical Development and Evolution of Related Carbapenem Scaffolds

The history of carbapenems began with the discovery of thienamycin, a natural product isolated from Streptomyces cattleya. researchgate.net Thienamycin exhibited extraordinary potency and a wide spectrum of activity, but it was chemically unstable and susceptible to degradation by the human renal enzyme dehydropeptidase-I (DHP-I), limiting its therapeutic potential. psu.edu

This led to the era of synthetic and semi-synthetic carbapenems:

Imipenem (B608078): The first clinically available carbapenem, imipenem, was a more stable derivative of thienamycin. nih.gov However, it remained susceptible to DHP-I and thus was co-formulated with cilastatin, a DHP-I inhibitor, to ensure effective concentrations in the body. psu.edu

1-β-Methyl Carbapenems: A major breakthrough was the addition of a methyl group at the 1-β position of the carbapenem scaffold. nih.gov This single modification conferred stability against DHP-I, eliminating the need for a co-administered inhibitor. This innovation led to the development of key antibiotics such as meropenem (B701), doripenem, and biapenem. nih.gov

Ertapenem (B1671056): This carbapenem was developed with a slightly narrower spectrum of activity but offered the convenience of once-daily dosing, making it valuable in specific clinical scenarios. researchgate.net

Tricyclic Carbapenems (Trinems): As resistance grew, medicinal chemists began exploring more complex scaffolds. Trinems, which feature a tricyclic backbone, were designed to combine the antibacterial activity of carbapenems with the β-lactamase inhibitory properties of other molecules, aiming for a dual-action mechanism within a single compound. nih.gov

The development trajectory from simple natural products to complex polycyclic structures illustrates a continuous effort to enhance stability, broaden activity, and overcome evolving bacterial resistance.

Compound/Class Key Feature/Innovation Significance
Thienamycin Natural product, parent compoundPotent and broad-spectrum, but chemically unstable and susceptible to DHP-I. researchgate.netpsu.edu
Imipenem First clinically used carbapenemIncreased stability but required co-administration with DHP-I inhibitor (cilastatin). nih.govpsu.edu
Meropenem Introduction of 1-β-methyl groupIntrinsic stability against DHP-I, removing the need for an inhibitor. nih.gov
Ertapenem Modified for extended half-lifeAllowed for once-daily dosing, improving clinical utility. researchgate.net
Trinems (e.g., Sanfetrinem) Tricyclic backboneRational design to combine antibacterial action with β-lactamase inhibition. nih.gov

Rationale for Hexacyclic and 2-Aryl Modifications in Carbapenem Design

The design of a hexacyclic 2-arylcarbapenem is a deliberate, rational approach to drug design, where each modification is intended to address specific biochemical challenges.

Rationale for 2-Aryl Modification: The introduction of an aryl (aromatic ring) substituent at the C-2 position of the carbapenem nucleus was a pivotal synthetic strategy. Research demonstrated that 2-arylcarbapenems, along with the 1-β-methyl analogs, represent a class of totally synthetic compounds that are stable against the DHP-I enzyme. psu.edu This modification provides an alternative route to achieving DHP-I stability without the 1-β-methyl group, thereby allowing for different structural combinations and potentially different biological activity profiles.

Rationale for Hexacyclic Modification: The evolution from bicyclic (e.g., penicillin) to more complex tricyclic (trinem) and, ultimately, hexacyclic scaffolds is driven by the need to create highly stable and potent inhibitors of bacterial enzymes. While specific data on hexacyclic carbapenems is limited in publicly available literature, the rationale can be inferred from the principles of advanced carbapenem design. A rigid, polycyclic framework is hypothesized to:

Enhance Stability: The complex, sterically hindered structure may block the access of water molecules to the acyl-enzyme complex formed with β-lactamases, preventing hydrolysis and deacylation, thereby acting as a more effective inhibitor. nih.gov

Improve Target Binding: A rigid conformation can lock the molecule into an optimal geometry for binding to the active site of penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics, potentially increasing potency.

Inhibit Resistant Enzymes: The unique shape of a hexacyclic scaffold may allow it to effectively inhibit β-lactamases, including carbapenemases, that are capable of hydrolyzing simpler carbapenem structures. This follows the design logic of trinems, which aimed to be mechanism-based inactivators of class A and C β-lactamases. nih.gov

Overview of Research Paradigms and Challenges in Novel Antibiotic Discovery

The development of compounds like hexacyclic 2-arylcarbapenems occurs within a challenging scientific and economic landscape for antibiotic discovery. Antimicrobial resistance (AMR) is a worsening global crisis, responsible for millions of deaths annually. mdpi.com The pipeline for new antibiotics is dwindling, particularly for agents active against Gram-negative bacteria. mdpi.commdpi.com

Key research challenges include:

Overcoming Bacterial Defenses: Bacteria have evolved multiple layers of defense. These include enzymatic degradation of antibiotics by β-lactamases, modification of the drug target (PBPs), preventing the drug from entering the cell by altering or losing outer membrane porins, and actively pumping the drug out using efflux pumps. mdpi.comnih.govexplorationpub.com A successful antibiotic must overcome all of these hurdles.

The Gram-Negative Barrier: Gram-negative bacteria possess a complex outer membrane that acts as a formidable penetration barrier, which many potential drug molecules are unable to cross. nih.gov

Target Selection: Identifying and validating new bacterial targets that are essential for survival and less prone to developing resistance through single-point mutations is a difficult task. nih.govoup.com

Economic Disincentives: The high cost of development, coupled with the short duration of antibiotic use and the inevitable emergence of resistance, has led many large pharmaceutical companies to exit the field of antibacterial research. mdpi.comnih.gov

In this environment, research has shifted towards rational drug design and the modification of existing, successful scaffolds like the carbapenems. nih.gov The creation of highly complex molecules such as hexacyclic 2-arylcarbapenems is a direct response to these challenges, representing a sophisticated chemical strategy to design agents with intrinsic stability, potent activity, and the ability to defeat the most problematic bacterial resistance mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17NO6S B10784986 Hexacyclic 2-arylcarbapenems 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17NO6S

Molecular Weight

423.4 g/mol

IUPAC Name

18-(1-hydroxyethyl)-14,19-dioxo-10-oxa-14λ4-thia-20-azahexacyclo[11.9.0.03,11.04,9.016,22.017,20]docosa-1(13),2,4,6,8,11,21-heptaene-21-carboxylic acid

InChI

InChI=1S/C22H17NO6S/c1-9(24)17-19-13-8-30(28)16-7-15-11(10-4-2-3-5-14(10)29-15)6-12(16)18(13)20(22(26)27)23(19)21(17)25/h2-7,9,13,17,19,24H,8H2,1H3,(H,26,27)

InChI Key

IBSXTVRTYKPPCX-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2C3CS(=O)C4=C(C3=C(N2C1=O)C(=O)O)C=C5C6=CC=CC=C6OC5=C4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hexacyclic 2 Arylcarbapenems 2

Retrosynthetic Analysis and Strategic Disconnection Approaches

The journey to synthesize a complex molecule like hexacyclic 2-arylcarbapenem 2 begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available precursors. A common disconnection strategy for carbapenem (B1253116) synthesis involves breaking the bicyclic core at the C2-C3 and N4-C5 bonds, revealing a β-lactam intermediate. For hexacyclic systems, further disconnections are made to simplify the additional ring structures.

A plausible retrosynthetic pathway for hexacyclic 2-arylcarbapenem 2 would involve the following key disconnections:

[C-N Bond Formation] Disconnection of the bond between the nitrogen atom and the adjacent carbonyl group of the β-lactam ring. This leads back to a linear amino acid precursor.

[Aryl Group Introduction] Disconnection of the C2-aryl bond, suggesting a coupling reaction, such as a Suzuki or Stille coupling, at a late stage of the synthesis.

[Hexacyclic System Simplification] Strategic bond cleavages within the additional ring systems to reduce the complexity to more manageable, often commercially available or easily synthesized, starting materials. This might involve disconnections that can be formed through intramolecular cyclization reactions.

This analytical approach allows chemists to devise a forward synthetic plan, starting from simple precursors and progressively building the complex hexacyclic framework.

Key Intermediates and Crucial Synthon Preparation

The successful execution of the synthetic plan relies on the efficient preparation of key intermediates and synthons. For hexacyclic 2-arylcarbapenems, two classes of intermediates are of paramount importance: azetidinone precursors and ylide pyridyl thioester intermediates.

Synthesis of Azetidinone Precursors

The β-lactam ring, or azetidinone, is the cornerstone of all carbapenem antibiotics. The synthesis of chiral azetidinone precursors with the correct stereochemistry is a critical step. A widely utilized precursor for many carbapenems is (3R,4R)-4-acetoxy-3-[(1'R)-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. psu.edu This intermediate can be synthesized from readily available starting materials like L-threonine or (R)-ethyl 3-hydroxybutanoate. nih.gov

One common approach involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, known as the Staudinger synthesis. To control the stereochemistry, chiral auxiliaries are often employed on the imine or ketene. Another effective method is the cyclization of β-amino acids. For instance, L-threonine can be stereospecifically transformed into a versatile β-lactam intermediate in a few steps. researchgate.net The choice of protecting groups for the hydroxyl and amino functionalities is crucial to ensure compatibility with subsequent reaction conditions.

Starting MaterialKey TransformationAzetidinone Precursor
L-ThreonineMulti-step conversion including cyclization(3R,4R)-4-acetoxy-3-[(1'R)-hydroxyethyl]-2-azetidinone
(R)-Ethyl 3-hydroxybutanoateMulti-step synthesis(3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone
2-Aminobenzothiazole-6-carboxylic acidCondensation and dehydrative annulation2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids

Formation of Ylide Pyridyl Thioester Intermediates

The introduction of the C2 side chain and the formation of the second ring of the carbapenem core often involve an intramolecular Wittig reaction. This necessitates the preparation of a phosphonium (B103445) ylide intermediate. Typically, the azetidinone nitrogen is functionalized with a side chain containing a phosphonium salt and a thioester.

The pyridyl thioester serves as an activated carboxylic acid equivalent for the subsequent cyclization. The ylide is generated in situ by treatment with a base. The reaction of these ylide pyridyl thioester intermediates with an appropriate aldehyde or ketone sets the stage for the crucial cyclization step. The choice of the pyridyl group and the phosphorus ligands can influence the reactivity and stereoselectivity of the subsequent reactions.

Cyclization Strategies for Hexacyclic Ring System Formation

The construction of the fused ring system of carbapenems is a pivotal step in the synthesis. For hexacyclic 2-arylcarbapenems, this involves not only the formation of the five-membered ring fused to the β-lactam but also the construction of the additional four rings.

A common strategy for forming the carbapenem core is an intramolecular Wittig reaction of a phosphorane-containing precursor. This reaction forms the double bond between C2 and C3 of the carbapenem nucleus. clockss.org

The formation of the additional rings can be achieved through various cyclization strategies, including:

Intramolecular Aldol (B89426) Condensation: To form a new carbon-carbon bond and create a cyclic ketone.

Intramolecular Michael Addition: For the formation of a new ring by the addition of a nucleophile to an α,β-unsaturated carbonyl system.

Ring-Closing Metathesis (RCM): A powerful method for the formation of medium to large rings.

Palladium-Catalyzed Intramolecular C-H Activation/Arylation: To form aryl-fused rings.

The specific sequence and combination of these cyclization reactions will be dictated by the retrosynthetic analysis and the nature of the desired hexacyclic system. Performing these reactions under kinetic control, such as at low concentrations and temperatures, is often necessary to favor intramolecular cyclization over intermolecular polymerization. mdpi.com

Stereoselective Synthesis and Diastereocontrol

The biological activity of carbapenems is highly dependent on their stereochemistry. Therefore, controlling the stereocenters throughout the synthesis is of utmost importance. For hexacyclic 2-arylcarbapenems, which can possess numerous stereocenters, this presents a significant challenge.

Diastereocontrol is often established during the synthesis of the azetidinone precursor. The use of chiral starting materials like L-threonine or chiral auxiliaries in the Staudinger reaction can set the stereochemistry at C3 and C4 of the β-lactam ring. nih.govresearchgate.net The stereochemistry of the C6 side chain is also critical and is often introduced via a stereoselective aldol reaction or by using a chiral building block.

Subsequent reactions must be designed to proceed with high stereoselectivity to avoid the formation of complex mixtures of diastereomers. This can be achieved through substrate-controlled reactions, where the existing stereocenters direct the approach of the reagents, or through reagent-controlled reactions, where a chiral catalyst or reagent is used to induce the desired stereochemistry. For example, stereocontrolled reduction of a ketone can be achieved using chiral reducing agents.

Post-Cyclization Functionalization and Derivatization

Once the hexacyclic core is assembled, further functionalization and derivatization may be necessary to complete the synthesis of the target molecule 2 and to explore structure-activity relationships. These modifications can be used to fine-tune the biological properties of the compound.

Common post-cyclization modifications include:

Introduction or modification of the C2-aryl group: This can be achieved through cross-coupling reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Modification of the C6 side chain: The hydroxyl group on the C6 side chain can be further functionalized, for example, by acylation or etherification.

Derivatization of other functional groups: Any other functional groups present on the hexacyclic framework can be modified to explore their impact on the molecule's properties.

These late-stage modifications provide a powerful tool for generating a library of analogues for biological evaluation. Chemical derivatization can also be employed to improve properties such as solubility and membrane transport. nih.gov

Modification at the 2-Aryl Position

The aromatic ring at the C2 position of the carbapenem nucleus is a prime site for chemical modification to modulate the compound's biological and pharmacokinetic properties. Synthetic strategies have been developed to introduce a wide array of substituents onto this aryl group, allowing for extensive structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

A key synthetic approach involves the preparation of a versatile azetidinone intermediate, which can then be coupled with various substituted aryl groups. researchgate.net For instance, a common strategy utilizes a protected azetidinone ylide, such as a pyridyl thioester, as a synthon. This intermediate can then react with different Grignard reagents (Ar-MgX) to introduce the desired aryl moiety, forming an arylketone. Subsequent thermal cyclization (intramolecular Wittig reaction) and deprotection steps yield the final 2-arylcarbapenem. researchgate.net

This methodology allows for the synthesis of a diverse library of analogs by simply varying the Grignard reagent. Research has shown that the nature and position of substituents on the aryl ring significantly impact antibacterial potency and DHP-I stability. For example, the introduction of electron-withdrawing or electron-donating groups, halogens, or heterocyclic rings can fine-tune the electronic and steric properties of the molecule.

Table 1: Impact of 2-Aryl Substituents on Antibacterial Activity Data derived from studies on 1-methyl-2-arylcarbapenems, which serve as a model for understanding substituent effects.

Aryl Substituent (at C2)Relative Antibacterial Potency (Compared to Thienamycin)
PhenylModerate
4-HydroxyphenylIncreased potency
3,4-MethylenedioxyphenylPotent
3-PyridylVariable, dependent on other modifications
4-CarboxyphenylGenerally lower potency

This table is generated based on findings reported in scientific literature. rsc.orgresearchgate.net

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer alternative and highly efficient methods for forming the C-C bond between the carbapenem core and the aryl ring. rsc.orgacs.orgmdpi.com These palladium-catalyzed reactions are known for their high functional group tolerance and mild reaction conditions, making them suitable for complex molecule synthesis. rsc.org

Introduction of Diverse Substituents on the Hexacyclic Core

Beyond the 2-aryl group, the carbapenem core itself offers multiple positions for derivatization to enhance stability and antibacterial spectrum. While the term "hexacyclic" implies a complex, fused-ring system, the fundamental principles of carbapenem chemistry, often studied on simpler tricyclic systems (trinems), can be extrapolated. pharm.or.jp Key modification sites on the carbapenem scaffold include the C1, C5, and C6 positions. researchgate.netresearchgate.net

C1-Methyl Substitution: The introduction of a methyl group at the C1-β position is a well-established strategy to confer stability against DHP-I hydrolysis. nih.govnih.gov This modification is a hallmark of many clinically successful carbapenems, such as meropenem (B701), and has been incorporated into the synthesis of 2-arylcarbapenem series to improve their pharmacokinetic profile. rsc.orgresearchgate.net

C5 and C6 Modifications: The stereochemistry at C5 and C6 is crucial for β-lactamase stability. researchgate.net The trans configuration of the protons at C5 and C6 is a key structural feature. researchgate.net While the C6 hydroxyethyl (B10761427) side chain is generally conserved for potent antibacterial activity, modifications at the C5 position have been explored. researchgate.net Atypical carbapenems with C5α-alkyl substitutions have been synthesized and shown to possess improved activity against certain mycobacterial strains, suggesting that exploring non-traditional substitution patterns on the core can lead to novel biological activities. researchgate.netchiba-u.jp

The synthesis of these core-modified analogs requires advanced stereocontrolled synthetic routes. For instance, the construction of tricyclic carbapenems (trinems) often involves the stereoselective synthesis of a fused piperidine (B6355638) or cyclohexane (B81311) ring, followed by intramolecular cyclization to form the carbapenem nucleus. pharm.or.jp Functionalization of this additional ring system, for example, by introducing nitrogen atoms (azatrinems), allows for further derivatization to modulate solubility and target engagement. pharm.or.jp

Emerging Synthetic Technologies and Green Chemistry Approaches

The synthesis of complex molecules like hexacyclic 2-arylcarbapenems is increasingly benefiting from emerging technologies and the principles of green chemistry, which aim to make chemical processes more efficient, safer, and environmentally benign. nih.gov

Emerging Synthetic Technologies:

C-H Activation/Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N, C-O), bypassing the need for pre-functionalized starting materials. nih.govchim.it For carbapenem synthesis, C-H activation could streamline the introduction of substituents onto the aryl ring or the polycyclic core, reducing the number of synthetic steps. nih.govmiragenews.comacs.org Palladium, rhodium, and copper catalysts are commonly used for these transformations. researchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.gov In the context of β-lactam synthesis, enzymes like penicillin G acylase are used industrially. nih.gov Engineered enzymes from carbapenem biosynthetic pathways could be harnessed for the stereoselective synthesis of functionalized carbapenam (B8450946) cores, offering a green alternative to traditional chemical methods. nih.govresearchgate.net

Green Chemistry Approaches:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. taylorandfrancis.com Tandem or cascade reactions, where multiple bond-forming events occur in a single step, are excellent examples of atom-economical processes. rsc.orgresearchgate.net

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives, such as water, supercritical CO2, or bio-derived solvents. taylorandfrancis.com Organocatalysis in aqueous environments has been demonstrated using water-soluble carbapenems themselves as catalysts for certain reactions. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric ones to reduce waste. This principle is exemplified by the transition to palladium-catalyzed cross-coupling reactions from older methods that required stoichiometric organotin reagents. rsc.org

By integrating these modern synthetic strategies and green principles, the synthesis of complex and novel hexacyclic 2-arylcarbapenem 2 derivatives can be achieved more efficiently and sustainably, accelerating the discovery of next-generation antibiotics.

Molecular Interactions and Proposed Mechanism of Action of Hexacyclic 2 Arylcarbapenems 2

Biochemical Targeting of Penicillin-Binding Proteins (PBPs)

Carbapenems, a potent class of β-lactam antibiotics, exert their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. The interaction between carbapenems and PBPs is a key determinant of their antibacterial efficacy.

Inhibition Kinetics and Covalent Acylation Mechanisms

The inhibitory action of β-lactam antibiotics, including carbapenems, on PBPs is a time-dependent process that results in the formation of a stable, covalent acyl-enzyme complex. nih.gov This process effectively sequesters the PBP, preventing it from carrying out its function in cell wall synthesis. The reaction proceeds via the nucleophilic attack of a serine residue within the active site of the PBP on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a covalent bond.

The rate of this acylation reaction is a critical factor in the antibiotic's effectiveness. Carbapenems are known for their rapid acylation rates, which contributes to their potent bactericidal activity. The unique stereochemistry of the carbapenem (B1253116) core, including the substituent at the C2 position, such as the aryl group in 2-arylcarbapenems, can significantly influence the reactivity of the β-lactam ring and, consequently, the kinetics of PBP inhibition.

Interaction with Bacterial Cell Wall Biosynthesis Pathways

The ultimate consequence of PBP inhibition is the disruption of the bacterial cell wall biosynthesis, leading to cell death.

Peptidoglycan Synthesis Inhibition

Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress. Its synthesis is a complex process involving multiple enzymatic steps. mdpi.com PBPs are transpeptidases that catalyze the final cross-linking step, forming peptide bridges between adjacent glycan chains. By inactivating these enzymes, carbapenems block this crucial cross-linking, resulting in a weakened and defective peptidoglycan structure. This compromised cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and death.

Morphological Changes in Bacterial Cell Structure

The inhibition of specific PBPs can lead to distinct and observable changes in bacterial morphology. For example, inhibition of PBPs involved in cell elongation can cause cells to become spherical or ovoid, while targeting PBPs essential for cell division can result in the formation of long, filamentous cells. nih.gov Electron microscopy studies of bacteria treated with various carbapenems have consistently demonstrated these morphological aberrations, providing visual evidence of the disruption of cell wall synthesis. While specific studies on Hexacyclic 2-arylcarbapenems 2 are absent, it is expected to induce similar morphological changes consistent with PBP inhibition.

Enzymatic Stability and Hydrolysis by β-Lactamases

The emergence and spread of β-lactamase enzymes pose a significant threat to the clinical utility of β-lactam antibiotics. These enzymes inactivate the antibiotics by hydrolyzing the amide bond in the β-lactam ring. wikipedia.org

Carbapenems have historically been more resistant to hydrolysis by many common β-lactamases, such as the extended-spectrum β-lactamases (ESBLs). This stability is attributed to the unique structural features of the carbapenem nucleus. However, the rise of carbapenem-hydrolyzing enzymes, known as carbapenemases (e.g., KPC, NDM, VIM, IMP, and OXA-48-like), has compromised the efficacy of this important class of antibiotics. wikipedia.orgnih.gov

The stability of a specific carbapenem, such as a Hexacyclic 2-arylcarbapenem, against these enzymes is a critical determinant of its clinical effectiveness against resistant strains. The bulky hexacyclic and 2-aryl substituents may offer some steric hindrance to the active sites of certain β-lactamases, potentially enhancing its stability profile. However, without experimental data, this remains speculative.

Susceptibility to Serine β-Lactamases (e.g., Class A, C, D)

Carbapenems, as a class, are recognized for their broad-spectrum activity, which is partly due to their resistance to hydrolysis by many serine β-lactamases. nih.govoup.com These enzymes, which include Class A, C, and D β-lactamases, are a primary mechanism of resistance for many bacteria against penicillin and cephalosporin (B10832234) antibiotics. nih.gov They function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov

The structural configuration of carbapenems, including the hexacyclic 2-arylcarbapenem 2, confers a high degree of stability against these enzymes. oup.com This stability is a key attribute that allows them to maintain activity against bacteria that are resistant to other β-lactam agents. nih.gov Research indicates that carbapenems are generally stable to most β-lactamases, including AmpC (Class C) and extended-spectrum β-lactamases (ESBLs, typically Class A). nih.gov

However, the emergence of carbapenem-hydrolyzing serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC) from Class A and the OXA-48-like enzymes from Class D, presents a significant challenge. pharmaceutical-journal.com The susceptibility of this compound to these specific enzymes would be a critical determinant of its clinical utility. Detailed kinetic studies would be required to ascertain the rate of hydrolysis of this specific compound by enzymes like KPC and OXA-48 to fully understand its resilience.

Susceptibility to Metallo-β-Lactamases (MBLs) (e.g., NDM, VIM)

Metallo-β-lactamases (MBLs), which belong to Class B, represent a formidable resistance mechanism because they can hydrolyze virtually all β-lactam antibiotics, including carbapenems. nih.govnih.gov Unlike serine β-lactamases, MBLs utilize zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. nih.gov Notable examples of clinically significant MBLs include New Delhi Metallo-β-lactamase (NDM) and Verona Integron-encoded Metallo-β-lactamase (VIM). pharmaceutical-journal.comnih.gov

The development of carbapenems that are stable to MBLs is a major goal in antibiotic research. The susceptibility of this compound to MBLs would depend on how its hexacyclic structure interacts with the active site of these enzymes. The bulky aryl substituent at the C2 position could potentially hinder the binding of the molecule within the MBL active site, thereby reducing the rate of hydrolysis. However, MBLs are known for their broad substrate promiscuity, and it is plausible that they would retain activity against this compound. nih.gov The expression of MBLs like VIM and IMP in pathogens such as Acinetobacter baumannii is a major cause of carbapenem resistance. nih.gov

Interaction with Efflux Pump Systems

Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude a wide variety of substrates, including antibiotics, from the cell. nih.govfrontiersin.org This action reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. mdpi.com Overexpression of efflux pumps is a common mechanism of multidrug resistance in bacteria. openmicrobiologyjournal.com

Substrate Recognition by Major Efflux Pump Families (RND, MATE, ABC, MFS)

Several families of efflux pumps contribute to antibiotic resistance, including the Resistance-Nodulation-Division (RND), Multidrug and Toxic Compound Extrusion (MATE), ATP-Binding Cassette (ABC), and Major Facilitator Superfamily (MFS) families. nih.govnih.gov These pumps differ in their energy source and structure. nih.govmicropspbgmu.ru RND pumps are particularly significant in Gram-negative bacteria and are known to confer resistance to a broad range of compounds. mdpi.com The ABC family, on the other hand, utilizes ATP hydrolysis to power the efflux of substrates. nih.gov

The hexacyclic 2-arylcarbapenem 2, due to its chemical structure, could be recognized as a substrate by one or more of these efflux pump families. The hydrophobicity and charge distribution of the molecule are key factors in substrate recognition. gardp.org For instance, the RND pump AcrAB-TolC in E. coli and the Mex series of pumps in P. aeruginosa are known to extrude a wide array of antimicrobial agents. mdpi.comnih.gov The large, complex structure of a hexacyclic carbapenem might influence its affinity for the binding pockets of these pumps.

Table 1: Major Efflux Pump Families and Their Characteristics

Efflux Pump Family Energy Source Location Key Examples in Pathogens Potential for Hexacyclic 2-Arylcarbapenem 2 Efflux
RND (Resistance-Nodulation-Division) Proton Motive Force Gram-Negative Bacteria (Inner & Outer Membrane) AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa), AdeABC (A. baumannii) mdpi.comresearchgate.net High, given the broad substrate profile of RND pumps.
MATE (Multidrug and Toxic Compound Extrusion) Sodium or Proton Gradient Gram-Negative and Gram-Positive Bacteria NorM (Neisseria gonorrhoeae), MdtK (E. coli) nih.gov Possible, depending on the specific pump and the carbapenem's structure.
ABC (ATP-Binding Cassette) ATP Hydrolysis Gram-Negative and Gram-Positive Bacteria MacAB-TolC (E. coli), MsbA (E. coli) nih.govmicropspbgmu.ru Possible, as some ABC transporters can efflux a variety of drugs.
MFS (Major Facilitator Superfamily) Proton Motive Force Gram-Negative and Gram-Positive Bacteria TetA (tetracycline resistance), NorA (S. aureus) Possible, though often associated with specific classes of antibiotics.

Impact on Intracellular Concentration and Bacterial Accumulation

The interplay between drug influx (through porins in Gram-negative bacteria) and efflux determines the steady-state intracellular concentration of an antibiotic. If hexacyclic 2-arylcarbapenem 2 is a substrate for one or more efflux pumps, its accumulation within the bacterial cell will be reduced. mdpi.com This can lead to a significant increase in the minimum inhibitory concentration (MIC) of the compound, potentially rendering it ineffective against bacteria that overexpress these pumps.

The effectiveness of this compound would therefore be dependent not only on its intrinsic activity against PBPs and its stability to β-lactamases, but also on its ability to evade or overcome efflux. A low level of efflux would allow for higher intracellular accumulation, increasing the likelihood of reaching and inhibiting its PBP targets. Conversely, efficient efflux would necessitate higher external concentrations to achieve a therapeutic effect, which may not be feasible. Therefore, evaluating the interaction of this novel carbapenem with key bacterial efflux systems is a critical step in assessing its potential as a future antibiotic.

Structure Activity Relationship Sar Studies of Hexacyclic 2 Arylcarbapenems 2 Analogs

Role of the 2-Aryl Moiety in Target Binding and Specificity.researchgate.netnih.govnih.govplos.org

The 2-aryl substituent is a key feature of this class of carbapenems, playing a significant role in their interaction with bacterial targets and contributing to their antibacterial profile, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). clockss.org The nature of the aryl group and its substituents directly impacts target binding and specificity. clockss.orgnih.gov

Substituent Effects on Aryl Ring (e.g., position, electronic, steric).nih.gov

The electronic and steric properties of substituents on the 2-aryl ring, as well as their position, are critical factors in determining the antibacterial activity of hexacyclic 2-arylcarbapenems. nih.gov

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aryl ring can modulate the electronic density of the entire molecule. For instance, studies on related compounds have shown that electron-withdrawing groups, such as a chlorine atom, can enhance antibacterial potency against certain Gram-positive strains. mdpi.com

Steric Effects: The size and shape of the substituents on the aryl ring influence how the molecule fits into the active site of the target PBP. Bulky substituents may cause steric hindrance, potentially reducing binding affinity, while smaller groups might allow for a more optimal fit.

Positional Effects: The position of the substituent on the aryl ring (ortho, meta, or para) significantly impacts biological activity. nih.gov The precise positioning can affect the molecule's ability to form key interactions, such as hydrogen bonds, within the enzyme's active site. nih.gov Research on other heterocyclic compounds has demonstrated that moving a substituent from one position to another can lead to substantial changes in antibacterial potency. nih.gov

The table below illustrates the impact of different substituents on the 2-aryl ring on the in vitro activity against various bacterial strains.

Compound2-Aryl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
2a Phenyl1632>64
2b 4-Chlorophenyl81664
2c 4-Methoxyphenyl3264>64
2d 2-Fluorophenyl163264

This is a representative table based on general principles of SAR in carbapenems and related compounds; specific data for hexacyclic 2-arylcarbapenem 2 analogs would require direct experimental results.

Heterocyclic Ring Incorporations and Bioisosteric Replacements.nih.gov

Replacing the aryl group at the C-2 position with various heterocyclic rings is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. rroij.com This approach, known as bioisosterism, involves substituting a group with another that has similar physical or chemical properties, often leading to improved therapeutic outcomes. u-tokyo.ac.jpajptr.com

The introduction of nitrogen-containing heterocycles, such as pyridyl or triazolyl groups, can introduce basic centers that may be protonated at physiological pH. clockss.orgmdpi.com This can lead to the formation of a cationic moiety, which has been shown in some carbapenem (B1253116) series to be important for activity against certain pathogens, including MRSA and Pseudomonas aeruginosa. clockss.org The specific type of heterocycle, its point of attachment, and any substituents it bears will all influence the resulting biological activity. rroij.comscispace.com

For example, replacing a phenyl ring with a pyridine (B92270) ring can alter the molecule's solubility, polarity, and ability to form hydrogen bonds, all of which can affect its pharmacokinetic profile and target interactions. rroij.com

Impact of Substituents at Other Positions on PBP Affinity and β-Lactamase Stability.researchgate.net

C-1 Position: The introduction of a methyl group at the C-1β position is a well-established strategy to enhance the stability of carbapenems against hydrolysis by human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate these antibiotics in the body. clockss.org This modification generally does not compromise, and can sometimes improve, antibacterial activity. clockss.org

C-6 Position: The substituent at the C-6 position is critical for providing stability against bacterial β-lactamases. clockss.org The (1R)-hydroxyethyl side chain, a common feature in many clinically used carbapenems, confers resistance to hydrolysis by a broad range of these enzymes. nih.gov The stereochemistry at this position is paramount; for example, β-isomer alkenyl derivatives have shown improved inhibitory concentrations for class B β-lactamases. nih.gov

The interplay between substituents at different positions is complex. For example, the enhanced stability provided by a C-1β methyl group allows for a wider range of modifications at the C-2 position without compromising the molecule's integrity.

Conformational Analysis and Molecular Flexibility in SAR.nih.gov

The three-dimensional conformation of a hexacyclic 2-arylcarbapenem is a key determinant of its biological activity. The inherent rigidity of the hexacyclic core is contrasted by the potential flexibility of side chains, particularly the 2-aryl moiety. researchgate.netnih.gov Molecular dynamics simulations and other computational methods can provide insights into the preferred conformations of these molecules and how they interact with their biological targets. diva-portal.orgnih.gov

The flexibility of the 2-aryl group can allow it to adopt different orientations within the PBP active site, potentially leading to interactions with various amino acid residues. nih.gov This conformational adaptability can be crucial for binding to the active sites of PBPs from different bacterial species or to mutant PBPs that confer resistance. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding. Therefore, an optimal balance between rigidity and flexibility is often sought in drug design.

Structural studies of carbapenems bound to their target enzymes reveal that the core of the molecule often maintains a conserved binding mode, while side chains can exhibit more variability in their interactions. nih.gov Understanding the conformational landscape of these molecules is essential for rational drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling.dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For hexacyclic 2-arylcarbapenems, QSAR models can be developed to predict the antibacterial potency of new, unsynthesized analogs based on their structural features. researchgate.netmdpi.com

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.gov Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then employed to build the QSAR model. researchgate.net

A successful QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large libraries of compounds and prioritizing the synthesis of those with the highest predicted activity. nih.gov For instance, a QSAR study might reveal that a specific combination of electronic and steric parameters for the substituent on the 2-aryl ring is optimal for antibacterial activity, guiding the design of more potent analogs. mdpi.com

The table below provides a hypothetical example of descriptors that might be used in a QSAR model for this class of compounds.

DescriptorDescriptionPotential Impact on Activity
LogP LipophilicityInfluences cell membrane permeability and binding to hydrophobic pockets.
HOMO/LUMO Highest/Lowest Unoccupied Molecular Orbital EnergiesRelates to electronic properties and reactivity.
Molecular Weight Size of the moleculeCan affect diffusion and steric fit in the binding site.
Dipole Moment PolarityInfluences solubility and electrostatic interactions.

By systematically modifying the structure of hexacyclic 2-arylcarbapenems and evaluating their biological activity, researchers can build robust SAR and QSAR models. These models provide invaluable guidance for the rational design of new carbapenem antibiotics with improved potency, a broader spectrum of activity, and enhanced stability against resistance mechanisms.

Selection and Calculation of Molecular Descriptors

In typical quantitative structure-activity relationship (QSAR) studies of antibacterial agents, a wide array of molecular descriptors are calculated to correlate a compound's structural properties with its biological activity. These descriptors generally fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies), which are crucial for receptor-ligand interactions.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are fundamental in determining the fit of the molecule into the active site of a target enzyme.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical parameter influencing a drug's ability to traverse bacterial cell membranes.

For a molecule as complex as a hexacyclic 2-arylcarbapenem, a comprehensive set of these descriptors would be necessary to build a robust QSAR model. However, without experimental data on the biological activity of "Hexacyclic 2-arylcarbapenems 2," the selection and calculation of relevant descriptors remain speculative.

Development and Validation of Predictive Models

The development of predictive QSAR models is a cornerstone of modern drug discovery, enabling the virtual screening of compound libraries and the rational design of more potent analogues. The process typically involves:

Data Set Assembly: A series of analogues with a range of biological activities is required.

Descriptor Calculation: As described above, a diverse set of molecular descriptors is calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the observed activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

Given the absence of a data set of "this compound" analogues with corresponding bioactivity data, the development and validation of a predictive model are not currently feasible.

Identification of Key Structural Features for Enhanced Activity

The primary goal of SAR studies is to identify the key structural motifs and physicochemical properties that govern a compound's biological activity. For carbapenems, established SAR principles highlight the importance of:

The stereochemistry of the β-lactam ring.

The nature of the substituent at the C-2 position, which significantly influences the antibacterial spectrum and potency.

Modifications at the C-1 position, which can impact chemical stability and enzyme susceptibility. nih.gov

In the context of a hexacyclic 2-arylcarbapenem, the rigid, complex ring system would undoubtedly play a critical role in its interaction with bacterial penicillin-binding proteins (PBPs). The specific conformation imposed by the hexacyclic scaffold would orient the 2-aryl substituent in a particular manner within the PBP active site, which could lead to enhanced or diminished activity compared to more flexible acyclic or less complex cyclic analogues. However, without empirical data, any discussion of key structural features for enhanced activity of "this compound" would be purely conjectural.

While the broader family of 2-arylcarbapenems has seen significant research, the specific hexacyclic derivative appears to be a novel or less-explored area of carbapenem chemistry. Further synthetic and biological evaluation of this compound and its analogues is necessary to elucidate its structure-activity relationships.

Mechanisms of Resistance to Hexacyclic 2 Arylcarbapenems 2

Enzymatic Inactivation by Carbapenemases and Extended-Spectrum β-Lactamases (ESBLs)

The principal mechanism of resistance to β-lactam antibiotics, including hexacyclic 2-arylcarbapenems 2, is the production of β-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. nih.govnih.govwikipedia.org Carbapenemases are a diverse group of β-lactamases capable of hydrolyzing carbapenems and are categorized into different molecular classes. jidc.orgmdpi.com

Serine carbapenemases, belonging to Ambler classes A and D, utilize a serine residue in their active site for catalysis. nih.govmdpi.com

Klebsiella pneumoniae carbapenemase (KPC): KPC enzymes are class A β-lactamases and are a major cause of carbapenem (B1253116) resistance in Enterobacterales. jidc.orgmdpi.comannlabmed.org They are often located on mobile genetic elements, facilitating their spread. nih.gov KPC-producing bacteria have been reported globally, posing a significant public health threat. nih.gov

Oxacillinase-48 (OXA-48): OXA-48 and its variants are class D carbapenemases. nih.govmdpi.com These enzymes exhibit potent carbapenem-hydrolyzing activity and are increasingly prevalent worldwide. mdpi.comnih.gov OXA-48-like enzymes are often found in Enterobacterales and can be challenging to detect due to their sometimes low-level carbapenem resistance. nih.gov

Guiana extended-spectrum (GES): GES enzymes are class A β-lactamases, with some variants possessing carbapenemase activity. brieflands.com While less common than KPC or OXA-48, GES-type carbapenemases contribute to the landscape of carbapenem resistance. brieflands.com

Metallo-β-lactamases (MBLs) belong to Ambler class B and require zinc ions for their enzymatic activity. nih.govnih.gov They possess a broad-spectrum hydrolysis profile, including carbapenems, but are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid. nih.gov

New Delhi Metallo-β-lactamase (NDM): Since its initial discovery, NDM has rapidly disseminated globally and is now one of the most widespread MBLs. mdpi.comnih.gov NDM-producing bacteria, predominantly Klebsiella pneumoniae and Escherichia coli, are often multidrug-resistant. nih.gov

Verona Integron-encoded Metallo-β-lactamase (VIM): VIM enzymes are another clinically significant family of MBLs found in Gram-negative bacteria, particularly Pseudomonas aeruginosa and Enterobacterales. annlabmed.orgbrieflands.comfrontiersin.org Several VIM variants have been identified, contributing to carbapenem resistance worldwide. frontiersin.org

Imipenemase (IMP): IMP-type enzymes were among the first MBLs to be discovered. jidc.org They are found in a variety of Gram-negative pathogens and contribute to carbapenem resistance, although their prevalence may be lower than NDM and VIM in some regions. mdpi.com

The hydrolysis of the β-lactam ring by β-lactamases inactivates the antibiotic. wikipedia.org

Serine β-lactamases employ a two-step acylation-deacylation mechanism. nih.gov The active-site serine attacks the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. nih.govosti.gov A water molecule then hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. nih.gov

Metallo-β-lactamases utilize one or two zinc ions in their active site to activate a water molecule. nih.gov This activated water molecule then acts as a nucleophile, directly attacking the β-lactam ring and leading to its hydrolysis. nih.gov

Efflux Pump Overexpression and Regulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. dovepress.commicropspbgmu.ru Overexpression of these pumps can lead to reduced intracellular concentrations of antibiotics, contributing to resistance. bslonline.orgjidc.org

The Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria. dovepress.commicropspbgmu.ru These pumps are typically tripartite systems, spanning both the inner and outer membranes. dovepress.comnih.gov

AdeABC: The AdeABC efflux pump is a well-characterized RND system in Acinetobacter baumannii. dovepress.combslonline.org Overexpression of this pump is associated with resistance to multiple classes of antibiotics, including carbapenems. bslonline.orgdovepress.comnih.gov The AdeABC system consists of the inner membrane transporter AdeB, the periplasmic membrane fusion protein AdeA, and the outer membrane protein AdeC. dovepress.combslonline.orgmdpi.com

MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a key determinant of intrinsic and acquired resistance to various antibiotics. europeanreview.orgjidc.org While imipenem (B608078) is a poor substrate, other carbapenems like meropenem (B701) can be extruded by this pump, and its overexpression leads to increased resistance. jidc.org

Table 1: Key Efflux Pumps and Their Substrates

Efflux Pump System Organism Substrate Antibiotics
AdeABC Acinetobacter baumannii Aminoglycosides, β-lactams (including carbapenems), fluoroquinolones, tetracyclines, tigecycline. mdpi.comfrontiersin.org
MexAB-OprM Pseudomonas aeruginosa β-lactams (excluding imipenem), fluoroquinolones, macrolides, tetracyclines. mdpi.comjidc.org

The expression of RND efflux pump genes is tightly controlled by regulatory systems, often located near the pump operon. mdpi.com

In the case of the AdeABC pump in A. baumannii, expression is controlled by the AdeRS two-component system. bslonline.orgfrontiersin.org Mutations in the sensor kinase AdeS or the response regulator AdeR can lead to constitutive overexpression of the AdeABC operon, resulting in multidrug resistance. dovepress.comfrontiersin.org

The expression of the MexAB-OprM pump in P. aeruginosa is negatively regulated by several genes, including mexR, nalC, and nalD. mdpi.comeuropeanreview.org Mutations in these repressor genes can cause upregulation of MexAB-OprM expression, leading to enhanced antibiotic resistance. mdpi.comeuropeanreview.org

Table 2: Regulatory Systems of Key Efflux Pumps

Efflux Pump System Regulatory System Function of Regulator
AdeABC AdeRS (two-component system) AdeS (sensor kinase) and AdeR (response regulator) activate transcription of the adeABC operon. frontiersin.org
MexAB-OprM MexR, NalC, NalD (repressors) These proteins repress the expression of the mexAB-oprM operon. Mutations lead to overexpression. mdpi.comeuropeanreview.org

Outer Membrane Permeability Alterations and Porin Modifications

The outer membrane of Gram-negative bacteria serves as a selective barrier, and changes to its components can significantly impede the entry of antibiotics like hexacyclic 2-arylcarbapenems. nih.gov Resistance can arise from either the downregulation or functional alteration of protein channels called porins, or through modifications to the lipopolysaccharide (LPS) structure. nih.govopenmicrobiologyjournal.com

Downregulation or Loss of Porin Channels

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small hydrophilic molecules, including many antibiotics. nih.govnih.gov A primary mechanism of resistance involves the decreased expression or complete loss of these porin channels, which effectively reduces the intracellular concentration of the antibiotic. nih.govopenmicrobiologyjournal.com

For instance, in Klebsiella pneumoniae, the loss of major porins like OmpK35 and OmpK36 has been linked to carbapenem resistance. frontiersin.orgnih.gov Some clinical isolates compensate for the loss of these larger channels by expressing porins with smaller pores, such as OmpK37, which restricts the entry of bulky molecules like certain carbapenems. openmicrobiologyjournal.com Studies on Enterobacter cloacae have also shown that resistance to ertapenem (B1671056) can be associated with the loss of both OmpF and OmpC porins. frontiersin.org The downregulation of the OmpF porin, which forms a larger channel, is a common strategy observed in multidrug-resistant isolates. nih.govfrontiersin.org

Bacterium Porin(s) Affected Observed Consequence Reference(s)
Klebsiella pneumoniaeOmpK35, OmpK36Loss associated with carbapenem resistance. frontiersin.orgnih.gov
Klebsiella pneumoniaeOmpK37Expression of this smaller porin to compensate for loss of larger ones. openmicrobiologyjournal.com
Enterobacter cloacaeOmpF, OmpCLoss associated with ertapenem resistance. frontiersin.org
EnterobacteriaceaeOmpFDownregulation is a common resistance strategy. nih.govfrontiersin.org

Modifications in Lipopolysaccharide (LPS) Structure

The lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in maintaining membrane integrity and acting as a barrier. wjgnet.comnih.govumaryland.edu Modifications to the LPS structure can alter membrane permeability and contribute to antibiotic resistance. nih.govumaryland.edu

Target Site Modifications: Alterations in Penicillin-Binding Proteins

Hexacyclic 2-arylcarbapenems, like other β-lactam antibiotics, exert their antibacterial effect by binding to and inhibiting penicillin-binding proteins (PBPs). PBPs are enzymes essential for the synthesis and maintenance of the bacterial cell wall. nih.govmdpi.com Alterations in these target proteins are a significant mechanism of resistance. nih.gov

Mutations Affecting Antibiotic Binding Affinity

One of the most common mechanisms of PBP-mediated resistance is the accumulation of point mutations in the genes encoding these proteins. etflin.complos.org These mutations can lead to amino acid substitutions in or near the active site of the PBP, which reduces the binding affinity of β-lactam antibiotics. plos.orgnih.gov This allows the PBP to continue its function in cell wall synthesis even in the presence of the drug. plos.org

In Streptococcus pneumoniae, mutations in PBP2x and PBP2b are primary determinants of resistance to different classes of β-lactams. nih.govnih.gov For example, a Thr550Ala substitution in PBP2x is associated with cefotaxime (B1668864) resistance, while a Thr446Ala mutation in PBP2b is linked to piperacillin (B28561) resistance. etflin.comnih.gov Combinations of mutations in multiple PBPs, such as PBP1a, PBP2b, and PBP2x, can lead to high-level resistance. etflin.com

Bacterium PBP Mutation Associated Resistance Reference(s)
Streptococcus pneumoniaePBP2xThr550AlaCefotaxime etflin.comnih.gov
Streptococcus pneumoniaePBP2bThr446AlaPiperacillin etflin.comnih.gov
Streptococcus gordoniiPBP2BT450A, V596FPenicillin G nih.gov
Streptococcus gordoniiPBP1BH510YPenicillin G nih.gov

Acquisition of Novel or Modified PBP Genes

In addition to mutations in existing PBP genes, bacteria can acquire resistance through the acquisition of entirely new or significantly modified PBP genes. nih.gov This is often mediated by horizontal gene transfer, where genetic material is exchanged between different bacteria. nih.gov

A classic example of this is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a novel PBP called PBP2a. nih.gov PBP2a has a very low affinity for most β-lactam antibiotics, rendering the bacteria resistant to methicillin (B1676495) and other related drugs. nih.gov In Streptococcus pneumoniae, resistance can also arise from the modification of native PBPs through homologous recombination with PBP gene fragments from other, naturally resistant streptococcal species. nih.gov The inactivation of nonessential PBPs, such as PBP4 in Pseudomonas aeruginosa, can also trigger a complex resistance response, leading to the overproduction of β-lactamases. plos.org

Biofilm Formation and Adaptive Resistance

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which can adhere to both living and non-living surfaces. mdpi.com The formation of a biofilm provides a protected environment for bacteria and is a significant factor in antibiotic resistance and tolerance. mdpi.comaaem.pl Bacteria within a biofilm are often much more resistant to antibiotics than their free-living, planktonic counterparts. aaem.pl

The biofilm matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, preventing or slowing the penetration of antibiotics. mdpi.comfrontiersin.org The eDNA in the biofilm matrix, being negatively charged, can bind to and sequester positively charged antibiotics. mdpi.com Furthermore, the physiological state of bacteria within a biofilm is different from that of planktonic cells. They often exist in a slow-growing or dormant state, which makes them less susceptible to antibiotics that target actively dividing cells. mdpi.com Biofilm formation has been linked to increased antimicrobial resistance in a variety of pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae. frontiersin.orgnih.gov In A. baumannii infections, biofilm formation is associated with increased antimicrobial resistance and poorer clinical outcomes. nih.gov

Horizontal Gene Transfer and Dissemination of Resistance Determinants

Horizontal gene transfer (HGT) is a paramount mechanism in the evolution of bacteria, facilitating the rapid spread of antimicrobial resistance genes across different bacterial species and genera. wikipedia.orgnih.gov This process allows bacteria to acquire pre-existing resistance determinants, bypassing the slower process of spontaneous mutation. nih.gov For carbapenems, HGT is the principal driver for the dissemination of resistance, most notably through the transfer of genes encoding carbapenemases—enzymes that hydrolyze and inactivate carbapenem antibiotics. nih.gov The primary vehicles for this transfer are mobile genetic elements (MGEs), which include plasmids, transposons, and integrons. asm.org

The most clinically significant resistance mechanism mediated by HGT is the acquisition of carbapenemase-encoding genes. nih.gov These genes are often located on conjugative plasmids, which can be transferred between bacteria through direct cell-to-cell contact. bioguardlabs.comasm.org This process of conjugation is considered the most prevalent and efficient method for HGT in nature. bioguardlabs.comscienceopen.com The presence of these resistance genes on MGEs often leads to multidrug resistance (MDR), as these elements can carry an array of genes conferring resistance to various antibiotic classes, such as fluoroquinolones and aminoglycosides. asm.org

Several major classes of carbapenemase genes are disseminated via HGT:

Klebsiella pneumoniae carbapenemase (KPC): The blaKPC genes, particularly prevalent in K. pneumoniae, are frequently located on transposons like Tn4401, which is itself often found on a variety of plasmid types, including IncF and IncA/C, facilitating its spread across different Enterobacterales. frontiersin.orgbjid.org.br

New Delhi Metallo-β-lactamase (NDM): The blaNDM genes encode powerful metallo-β-lactamases. frontiersin.org The dissemination of blaNDM is often associated with transposon Tn125 and a wide range of plasmids (IncA/C, IncF, IncL/M, etc.), contributing to its rapid global spread. frontiersin.orgbjid.org.br The NDM-5 variant, which shows higher carbapenemase activity than NDM-1, has become increasingly prevalent. frontiersin.org

Oxacillinases (OXA): The blaOXA-48-like enzymes are a significant cause of carbapenem resistance, particularly in Enterobacterales. frontiersin.org These genes are typically found on IncL/M plasmids. frontiersin.orgmdpi.com In Acinetobacter baumannii, intrinsic blaOXA-51-like genes can have their expression significantly increased by the upstream insertion of mobile insertion sequences like ISAba1, which provide a strong promoter. mdpi.com Other acquired blaOXA genes, such as blaOXA-23, are also widespread in A. baumannii and are disseminated via transposons and plasmids. frontiersin.org

Verona Integron-encoded Metallo-β-lactamase (VIM) and Imipenemase (IMP): The blaVIM and blaIMP genes are commonly found as gene cassettes within class 1 integrons, which are frequently embedded in plasmids, enabling their transfer. bjid.org.br

The transfer of these resistance determinants is not limited to a single species. Plasmids carrying carbapenemase genes have been shown to move between different species and genera, such as from K. pneumoniae to E. coli or even to less related pathogens like Acinetobacter baumannii. bjid.org.brmdpi.com This interspecies transfer dramatically complicates treatment and infection control efforts. bjid.org.br

The table below summarizes key mobile genetic elements involved in the dissemination of major carbapenemase genes.

Mobile Genetic Element (MGE)Associated Resistance Gene(s)Bacterial Species Commonly InvolvedPrimary HGT Mechanism
Plasmids (Various Incompatibility Groups, e.g., IncF, IncA/C, IncL/M) blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP, blaGESKlebsiella pneumoniae, Escherichia coli, Acinetobacter baumannii, Enterobacter spp.Conjugation bioguardlabs.comscienceopen.com
Transposon Tn4401 blaKPCKlebsiella pneumoniae and other EnterobacteralesIntracellular and intercellular mobilization, often via plasmids bjid.org.br
Transposon Tn125 blaNDMAcinetobacter baumannii, EnterobacteralesIntracellular and intercellular mobilization, often via plasmids bjid.org.br
Class 1 Integrons blaVIM, blaIMP, blaGESPseudomonas aeruginosa, Enterobacterales, Acinetobacter baumanniiGene cassette capture and expression; dissemination via plasmids and transposons bjid.org.brmdpi.com
Insertion Sequence ISAba1 blaOXA-51, blaOXA-23Acinetobacter baumanniiProvides promoter to increase expression; can mobilize adjacent genes mdpi.com

Computational and Theoretical Chemistry Studies on Hexacyclic 2 Arylcarbapenems 2

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions.

Docking with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics, including the carbapenem (B1253116) class. oup.comnih.gov These enzymes are crucial for the synthesis of the bacterial cell wall. oup.comnih.gov The efficacy of carbapenems is largely dependent on their ability to acylate the active site serine of PBPs, thereby inhibiting their function. oup.com

A hypothetical docking study of Hexacyclic 2-arylcarbapenem 2 with various PBPs (e.g., PBP2a, PBP2x) would aim to elucidate its binding affinity and interaction patterns within the active site. Key interactions would likely involve hydrogen bonds between the β-lactam core and conserved residues like Serine, as well as hydrophobic interactions involving the aryl and hexacyclic moieties. asm.org The binding energy, typically calculated in kcal/mol, would provide a quantitative measure of the binding affinity.

Table 1: Hypothetical Docking Scores of Hexacyclic 2-Arylcarbapenem 2 with Various PBPs

PBP TargetOrganism SourceHypothetical Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
PBP2aStaphylococcus aureusData not availableSer403, Thr600, Met641
PBP2xStreptococcus pneumoniaeData not availableSer337, Thr550, Trp374
PBP3Pseudomonas aeruginosaData not availableSer294, Tyr532, Asn346

Docking with β-Lactamases and Efflux Pump Proteins

Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the β-lactam ring, and by efflux pumps that actively transport the antibiotics out of the bacterial cell. mdpi.commdpi.com

Docking studies of Hexacyclic 2-arylcarbapenem 2 with various classes of β-lactamases (e.g., Class A, B, C, and D) would be essential to predict its susceptibility to enzymatic degradation. nih.gov Similarly, docking with efflux pump proteins, such as AcrB from Escherichia coli, would help in understanding if the compound is a likely substrate for these resistance mechanisms. mdpi.comnih.gov A lower binding affinity to these resistance-mediating proteins would be a desirable characteristic for a new antibiotic candidate.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations provide detailed insights into the physical movements and conformational changes of molecules over time. nih.gov An MD simulation of Hexacyclic 2-arylcarbapenem 2 in complex with a target protein, such as a PBP, would offer a dynamic view of the binding process.

Such simulations could reveal the stability of the ligand-protein complex, the flexibility of different parts of the compound, and the role of water molecules in mediating interactions. nih.gov Analysis of the simulation trajectory would allow for the calculation of binding free energies, providing a more accurate prediction of binding affinity than docking alone. mdpi.com Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. scispace.com

Stability and Energetics of Key Molecular Transformations

DFT calculations could be employed to determine the optimized geometry of Hexacyclic 2-arylcarbapenem 2 and to analyze its frontier molecular orbitals (HOMO and LUMO). austinpublishinggroup.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com Furthermore, the stability of the β-lactam ring, which is central to the antibiotic's function, could be assessed by calculating the strain energy of the four-membered ring system.

Table 2: Hypothetical Quantum Chemical Properties of Hexacyclic 2-Arylcarbapenem 2

PropertyHypothetical ValueSignificance
HOMO EnergyData not availableRelates to the ability to donate electrons
LUMO EnergyData not availableRelates to the ability to accept electrons
HOMO-LUMO GapData not availableIndicator of chemical reactivity and stability
β-Lactam Ring StrainData not availableInfluences the susceptibility to nucleophilic attack

De Novo Design and Virtual Screening for Novel Analogs

The development of new carbapenem analogs that can evade bacterial resistance mechanisms, primarily enzymatic degradation by β-lactamases, is a critical area of research. De novo design and virtual screening are powerful computational techniques employed to conceptualize and identify novel molecular structures with desired therapeutic properties.

De Novo Design: This computational approach involves the generation of novel molecular structures from the ground up, either based on the structure of the biological target or the characteristics of known active ligands. amr-insights.eu In the context of hexacyclic 2-arylcarbapenems 2, de novo design algorithms can be used to explore vast chemical space and generate unique molecular scaffolds that retain the essential pharmacophoric features required for antibacterial activity while possessing structural modifications that prevent recognition and hydrolysis by β-lactamases. For instance, research on designing novel carbapenem analogs has focused on modifying the core structure to enhance binding affinity to penicillin-binding proteins (PBPs), the primary bacterial targets, while minimizing interaction with resistance-conferring enzymes. uomustansiriyah.edu.iqresearchgate.net One such study aimed to design an imipenem (B608078) analogue with improved binding affinity to the PBP1A of Acinetobacter baumannii. uomustansiriyah.edu.iqresearchgate.net

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netlongdom.org In the case of this compound, virtual screening can be employed in several ways:

Target-Based Virtual Screening: This approach uses the three-dimensional structure of a target protein, such as a specific β-lactamase (e.g., KPC-2, NDM-1) or a penicillin-binding protein, to dock and score compounds from a virtual library. mdpi.comutexas.edunih.gov The goal is to identify compounds that fit snugly into the active site of the target and form favorable interactions, suggesting potential inhibitory activity. For example, virtual screening has been successfully used to identify non-covalent inhibitors of class A carbapenemases like GES-5. mdpi.com

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, this method relies on the knowledge of existing active molecules. A model, or pharmacophore, is built based on the common structural features of known active carbapenems. This model is then used to search virtual libraries for compounds with similar properties.

The outcomes of these computational methods provide a ranked list of candidate molecules for synthesis and subsequent experimental testing, significantly accelerating the pace of discovery and reducing the costs associated with traditional high-throughput screening.

Table 1: Examples of Virtual Screening in Carbapenem-Related Research

Target Protein Screening Method Goal of the Study Reference
GES-5 Carbapenemase Hierarchical Virtual Screening Identification of novel noncovalent inhibitors mdpi.com
KPC-2 Carbapenemase Structure-Based Virtual Screening Discovery of novel small molecule inhibitors utexas.edu
New Delhi Metallo-β-lactamase-1 (NDM-1) Structure-Based In Silico Screening Identification of non-β-lactam derivatives as inhibitors nih.gov

Cheminformatics and Machine Learning Approaches in Carbapenem Research

Cheminformatics and machine learning (ML) have revolutionized the analysis of large chemical and biological datasets, offering powerful predictive capabilities in drug discovery. researchgate.netresearchgate.netnih.gov

Cheminformatics: This field integrates computer and informational sciences to address chemical problems. In carbapenem research, cheminformatics tools are used to manage, analyze, and visualize the vast amounts of data generated from screening assays and computational studies. nih.gov Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be used to predict the antibacterial potency of newly designed analogs based on their physicochemical properties and structural features.

Chemical Library Design: Cheminformatics helps in the design of diverse and focused compound libraries for virtual or experimental screening, ensuring a broader and more relevant exploration of chemical space.

Machine Learning: ML algorithms can learn from existing data to make predictions on new, unseen data. In the context of carbapenems, ML models are being increasingly used to predict antibiotic resistance. nih.govmdpi.commdpi.com By training on clinical and genomic data from bacterial isolates, ML models can predict the likelihood of an infection being caused by a carbapenem-resistant organism. nih.govresearchgate.net For example, one study developed a pragmatic ML model to predict carbapenem resistance using patient data from electronic health records, achieving a high negative predictive value. nih.gov Another application is in the prediction of antibacterial activity. ML models, such as deep neural networks, can be trained on large datasets of compounds with known antibacterial activity to predict the potential of novel molecules, like this compound, as effective antibiotics. plos.org

Table 2: Applications of Machine Learning in Carbapenem-Related Research

ML Application Organism/Target Key Findings Reference
Prediction of Carbapenem Resistance General Developed a model using clinical data with a high negative predictive value. nih.gov
Prediction of Carbapenem Resistance Gram-Negative Bacteria Random forest and SVM models showed high accuracy in predicting resistance. researchgate.net

Target Identification and Mechanism of Action Elucidation through Computational Approaches

Understanding the molecular targets of a drug and its mechanism of action is fundamental to rational drug design. Computational approaches play a pivotal role in this endeavor.

Target Identification: While the primary targets of carbapenems are penicillin-binding proteins (PBPs), the emergence of resistance necessitates the identification of novel targets to overcome these mechanisms. mdpi.com Computational methods like subtractive genomics and proteomics can be used to identify essential genes and proteins in pathogenic bacteria that are absent in humans. nih.govmdpi.com These unique and essential targets can then be prioritized for the development of new classes of antibiotics, including novel carbapenem derivatives that may have a dual-action mechanism. For instance, computational subtractive genomics has been used to identify novel drug targets in carbapenem-resistant Klebsiella pneumoniae. nih.gov

Mechanism of Action Elucidation: Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into the binding mechanism of this compound to their target proteins at an atomic level. diva-portal.org These simulations can reveal:

The key amino acid residues involved in the binding interaction.

The conformational changes that occur in both the drug and the protein upon binding.

The stability of the drug-protein complex.

This information is invaluable for understanding how these carbapenems inhibit their targets and how resistance mutations might disrupt this interaction. For example, MD simulations have been used to investigate the binding mechanism of carbapenems like imipenem and meropenem (B701) within the active site of the IMI-1 β-lactamase, revealing the flexibility of the enzyme's loops. diva-portal.org Such studies provide a dynamic picture of the molecular interactions that govern both efficacy and resistance, guiding the design of more resilient and effective carbapenem antibiotics. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
Imipenem
Meropenem
Biapenem
Ceftazidime
Clavulanic acid
Avibactam
Benzo(b)thiophene-2-boronic acid
ZINC23337780
ZINC12003014
Cmp-98

Advanced Research Directions and Future Perspectives in Hexacyclic 2 Arylcarbapenems 2 Chemistry

Design of Next-Generation Hexacyclic 2-Arylcarbapenems with Enhanced Properties

The foundational structure of Hexacyclic 2-arylcarbapenems 2 provides a versatile platform for the design of next-generation analogs with superior properties. Future design strategies will likely focus on systematic modifications of the core and its peripheral substituents to optimize the structure-activity relationship (SAR). Key areas of exploration include:

Modification of the Aryl Moiety: The 2-aryl substituent is a critical determinant of the antibacterial spectrum and potency. Research is directed towards synthesizing derivatives with diverse aromatic and heteroaromatic rings to enhance binding affinity to penicillin-binding proteins (PBPs) and to potentially evade resistance mechanisms. The introduction of specific functional groups on the aryl ring can also modulate physicochemical properties such as solubility and metabolic stability.

Side Chain Engineering: The side chains attached to the carbapenem (B1253116) core, other than the 2-aryl group, play a crucial role in the molecule's interaction with bacterial targets and its susceptibility to degradation. For instance, the C-1β methyl group, a common feature in many carbapenems, confers stability against renal dehydropeptidase-I (DHP-I) researchgate.netmdpi.com. Future research will explore novel side chains to further enhance stability and expand the spectrum of activity.

These design efforts will be guided by computational modeling and in silico screening to predict the efficacy and properties of novel derivatives before their chemical synthesis, thereby accelerating the discovery process.

Strategies to Overcome Carbapenem Resistance Mechanisms

A primary driver for the development of new carbapenems is the escalating threat of resistance. Future research on this compound will heavily focus on strategies to counteract established resistance mechanisms.

Combination Therapies with β-Lactamase Inhibitors

The production of β-lactamase enzymes, particularly carbapenemases, is a major mechanism of resistance to carbapenem antibiotics asm.orgnih.gov. A clinically proven strategy to overcome this is the co-administration of a carbapenem with a β-lactamase inhibitor. Several new β-lactam/β-lactamase inhibitor combinations, such as meropenem-vaborbactam and imipenem-cilastatin/relebactam, have demonstrated efficacy against carbapenem-resistant Enterobacterales (CRE) nih.govmicrobiologyresearch.orgnih.gov.

Future research will involve screening this compound in combination with both established and novel β-lactamase inhibitors. The unique structural features of this hexacyclic carbapenem may offer synergistic effects with specific inhibitors, potentially restoring activity against highly resistant bacterial strains.

Table 1: Examples of Clinically Relevant β-Lactamase Inhibitors

β-Lactamase InhibitorClass of InhibitorTarget Enzymes
AvibactamDiazabicyclooctane (non-β-lactam)Class A, Class C, and some Class D β-lactamases
VaborbactamBoronic acid-basedPrimarily Class A carbapenemases (e.g., KPC)
RelebactamDiazabicyclooctane (non-β-lactam)Class A and Class C β-lactamases
Clavulanic Acidβ-lactamClass A β-lactamases
Tazobactamβ-lactamClass A β-lactamases

Development of Efflux Pump Inhibitors

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy nih.govmdpi.com. Overexpression of efflux pumps is a significant mechanism of resistance to carbapenems in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii asm.orgnih.gov.

A promising future strategy is the development of efflux pump inhibitors (EPIs) to be used in conjunction with this compound. Research in this area will focus on:

Identifying the specific efflux pumps that recognize and extrude this class of carbapenems.

Designing and synthesizing novel EPIs that can block the activity of these pumps.

Evaluating the synergistic effects of combining this compound with potent EPIs to restore susceptibility in resistant strains.

Exploration of Novel Biological Targets Beyond Cell Wall Synthesis

While the primary mechanism of action for carbapenems is the inhibition of cell wall synthesis through the inactivation of PBPs, the exploration of novel biological targets is a key area of advanced research mdpi.commicrobiologyresearch.orgnih.gov. The unique hexacyclic structure of 2-arylcarbapenems 2 may enable interactions with other essential bacterial proteins or pathways.

Future investigations will aim to identify if this novel carbapenem scaffold can inhibit other cellular processes. One area of interest is the potential to target bacterial virulence factors. These factors, which include toxins, adhesins, and secretion systems, are often essential for causing disease but may not be critical for bacterial survival, potentially leading to a lower selective pressure for resistance development. Research into whether this compound can modulate the expression or function of virulence factors in pathogenic bacteria could open up new therapeutic avenues.

Development of Prodrug Strategies for Improved Physicochemical Properties (Academic Relevance only)

Carbapenems are typically administered intravenously due to poor oral bioavailability, which is often a result of their high polarity semanticscholar.org. The development of orally bioavailable carbapenems is a significant goal in academic research to facilitate the treatment of infections in an outpatient setting. A well-established method to enhance oral absorption is the prodrug approach, where a lipophilic moiety is attached to the parent drug, which is later cleaved in the body to release the active compound nih.govsemanticscholar.org.

For this compound, future academic research could explore the synthesis of various prodrugs to improve its physicochemical properties. This could involve esterification of the carboxylic acid group with promoieties that are readily hydrolyzed by esterases in the plasma or liver. The design of such prodrugs would need to balance increased lipophilicity for improved absorption with efficient cleavage to the active form.

Integration of Synthetic Biology and Chemical Biology for Biosynthesis and Modification

The chemical synthesis of complex molecules like this compound can be challenging and resource-intensive. Synthetic biology and chemical biology offer powerful tools to facilitate their production and diversification.

Synthetic biology approaches could be employed to engineer microbial hosts for the biosynthesis of the carbapenem core or key intermediates. This involves the heterologous expression of biosynthetic gene clusters from natural carbapenem-producing organisms and their subsequent engineering to produce novel analogs semanticscholar.orgmdpi.comnih.govnih.gov. By introducing and modifying genes encoding for specific enzymes, it may be possible to create a platform for the sustainable and scalable production of these complex antibiotics.

Chemical biology techniques can be utilized for the targeted modification of biosynthetically produced carbapenem scaffolds. This could involve the use of bio-orthogonal chemistry to attach different aryl groups or other functionalities to the hexacyclic core, thereby creating a library of derivatives for biological screening. This integrated approach, combining the power of enzymatic synthesis with the precision of chemical modification, holds immense promise for the future development of Hexacyclic 2-arylcarbapenems.

Advanced In Vitro Model Systems for Studying Antimicrobial Activity (Mechanistic Focus)

The evaluation of novel antimicrobial agents, such as 2-arylcarbapenems, relies on sophisticated in vitro models that go beyond simple susceptibility testing. These models are crucial for elucidating the mechanistic aspects of their antibacterial action and for understanding potential resistance pathways. The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). rsc.orgdiva-portal.org Advanced in vitro systems are designed to probe this interaction and to assess the compound's efficacy against bacteria that have developed various forms of resistance.

Common mechanisms of carbapenem resistance include the enzymatic degradation by β-lactamases (specifically carbapenemases), alterations in PBP targets, reduced membrane permeability due to porin loss, and overexpression of efflux pumps that actively remove the antibiotic from the cell. mdpi.comnih.gov Consequently, a mechanistic study of a new carbapenem requires a suite of in vitro assays designed to challenge the compound against these resistance determinants.

Standard in vitro testing begins with determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution (BMD), which establishes the lowest concentration of the drug that prevents visible bacterial growth. nih.gov These foundational tests are performed against a wide panel of clinical isolates, including strains with well-characterized resistance mechanisms.

For novel compounds like the 2-arylcarbapenems SM-295291 and SM-369926, researchers have conducted extensive in vitro antimicrobial activity studies. These compounds have demonstrated potent activity against key pathogens responsible for community-acquired infections. nih.govnih.gov Notably, their efficacy extends to strains that are resistant to other classes of antibiotics, such as penicillin-resistant Streptococcus pneumoniae and β-lactamase-negative ampicillin-resistant Haemophilus influenzae. nih.govasm.org

A significant finding is that while these 2-arylcarbapenems are potent against many community-acquired pathogens, they show limited activity against certain hospital-associated pathogens like Pseudomonas aeruginosa. nih.govasm.org This selective spectrum is an important characteristic identified through in vitro modeling and suggests a lower potential for selective pressure on difficult-to-treat nosocomial infections. asm.org

Further mechanistic insights are gained from bactericidal activity assays, which measure the rate and extent of bacterial killing over time at various multiples of the MIC. unfictional.com Studies on SM-295291 and SM-369926 have shown their bactericidal effects are comparable or superior to older carbapenems against specific resistant phenotypes. nih.govasm.org

To specifically investigate the interaction with resistance mechanisms, advanced models are employed. For instance, the Anaerobic Carbapenem Inactivation Method (Ana-CIM) is a novel assay developed to detect carbapenemase production in anaerobic bacteria, a key resistance mechanism. wustl.eduresearchgate.net Similarly, the Carba NP test provides a rapid biochemical method for identifying carbapenemase activity in Enterobacteriaceae by detecting the hydrolysis of a carbapenem compound. oup.com While not specifically reported for the featured 2-arylcarbapenems, these types of assays are essential tools in the advanced characterization of any new carbapenem to understand its stability against enzymatic degradation.

The table below summarizes the in vitro activity of two investigational 2-arylcarbapenems, SM-295291 and SM-369926, against a range of bacterial pathogens. The data is presented as the MIC required to inhibit 90% of the tested strains (MIC₉₀).

Bacterial SpeciesResistance ProfileSM-295291 (MIC₉₀, μg/ml)SM-369926 (MIC₉₀, μg/ml)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤1≤1
Streptococcus pneumoniaePenicillin-Resistant (PRSP)≤1≤1
Streptococcus pyogenesN/A≤1≤1
Enterococcus faecalisN/A≤1≤1
Klebsiella pneumoniaeN/A≤1≤1
Moraxella catarrhalisN/A≤1≤1
Haemophilus influenzaeβ-lactamase-negative, Ampicillin-Resistant (BLNAR)≤1≤1
Neisseria gonorrhoeaeCiprofloxacin-Resistant≤1≤1
Pseudomonas aeruginosaN/A≥128 (MIC₅₀)≥128 (MIC₅₀)

Q & A

Basic Research Questions

Q. What are the key structural features of hexacyclic 2-arylcarbapenems, and how do they influence biological activity?

  • Methodology : Use X-ray crystallography or NMR spectroscopy to resolve the compound’s 3D structure, focusing on the hexacyclic core and aryl substituents. Compare activity data (e.g., IC50 values) against structural analogs to identify critical functional groups. For example, and highlight how fused heterocycles at specific positions (e.g., 9,10-positions of camptothecin derivatives) enhance solubility and reduce toxicity .
  • Data Reference : Table 1 in provides a template for correlating structural variations (e.g., heterocycle size) with anticancer activity across 11 human cancer cell lines .

Q. How can researchers design synthetic routes for hexacyclic 2-arylcarbapenems while ensuring regioselectivity and stereochemical control?

  • Methodology : Employ retrosynthetic analysis to identify key intermediates, such as carbapenem precursors fused with aryl groups. Use computational tools (e.g., DFT calculations) to predict reaction pathways and optimize conditions (e.g., catalysts, solvents). describes a virtual library of 682 hexacyclic derivatives generated via fragment-based design, prioritizing synthetic feasibility .

Q. What in vitro assays are most appropriate for preliminary evaluation of hexacyclic 2-arylcarbapenems’ antimicrobial or anticancer activity?

  • Methodology : Screen compounds against standardized cell lines (e.g., NCI-60 panel) using MTT or ATP-based viability assays. Include positive controls (e.g., existing carbapenems) and validate results with triplicate measurements (see ’s protocol for averaging data points) . For antimicrobial studies, use broth microdilution assays with clinically relevant pathogens.

Q. How should researchers conduct a systematic literature review to identify gaps in hexacyclic carbapenem research?

  • Methodology : Follow ’s guidelines for distinguishing primary sources (e.g., experimental studies in Journal of Medicinal Chemistry) from secondary sources (e.g., reviews on β-lactam antibiotics). Use databases like PubMed/Scopus with keywords: “hexacyclic carbapenems,” “structure-activity relationship,” and “resistance mechanisms” .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of hexacyclic 2-arylcarbapenems to bacterial penicillin-binding proteins (PBPs) or human topoisomerases?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of PBPs (PDB ID: 3PBP) or topoisomerase I (PDB ID: 1T8I). Validate predictions with molecular dynamics simulations to assess binding stability. ’s virtual library approach provides a framework for prioritizing candidates .

Q. How can contradictory data on hexacyclic carbapenems’ toxicity profiles be resolved across different experimental models?

  • Methodology : Apply meta-analysis techniques ( ) to aggregate toxicity data from primary studies. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify confounding variables (e.g., cell line specificity, assay protocols). emphasizes critical evaluation of experimental limitations, such as systemic errors in cytotoxicity assays .

Q. What experimental designs are optimal for studying resistance mechanisms against hexacyclic 2-arylcarbapenems in Gram-negative bacteria?

  • Methodology : Use adaptive laboratory evolution (ALE) to generate resistant bacterial strains under sub-inhibitory carbapenem exposure. Perform whole-genome sequencing to identify mutations in PBPs or efflux pumps. Reference ’s guidelines on reproducibility and external validation .

Q. How can secondary data (e.g., crystallographic databases, clinical trial repositories) be leveraged to validate novel hexacyclic carbapenem derivatives?

  • Methodology : Extract structural and activity data from public repositories (e.g., ChEMBL, PubChem). Apply cheminformatics tools (e.g., KNIME, RDKit) to perform QSAR modeling. and highlight the need for original analysis methods, such as reinterpreting bond enthalpy data for reactivity predictions .

Q. What strategies enhance the solubility and bioavailability of hexacyclic 2-arylcarbapenems without compromising antimicrobial potency?

  • Methodology : Modify aryl substituents with polar groups (e.g., sulfonamides) and assess logP values via HPLC. Use in vitro permeability models (e.g., Caco-2 monolayers) to evaluate absorption. demonstrates successful solubility enhancement in camptothecin analogs via heterocycle fusion .

Methodological Guidelines

  • Data Analysis : Follow ’s standards for statistical rigor, including error bars, p-values, and justification of tests (e.g., t-tests for normally distributed data) .
  • Ethical Compliance : Adhere to ’s protocols for ethical reporting, particularly when using human-derived cell lines or clinical data .
  • Reproducibility : Document synthetic procedures and analytical conditions in detail, as per ’s requirements for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.